N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-15-5-1-13(2-6-15)17-9-10-18(25)24(23-17)12-11-22-19(26)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYVANNQQTUNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine with 1,4-Diketones
The pyridazinone ring forms via cyclocondensation between hydrazine derivatives and 1,4-diketones. In a representative protocol (Search Result):
Step 1 : 4-(2-Bromo-5-chlorophenyl)-5-hydroxyfuran-2(5H)-one reacts with hydrazine hydrate in ethanol at 25°C for 16 hours, yielding 5-(2-bromo-5-chlorophenyl)pyridazin-3(2H)-one (51% yield).
Mechanism : Hydrazine attacks the carbonyl group, inducing ring opening and subsequent cyclization to form the pyridazinone.
Optimization :
Copper-Mediated Coupling for Chlorophenyl Substitution
Introduction of the 4-chlorophenyl group employs Ullmann-type coupling. Search Result demonstrates:
Reaction : 6-Chloro-4-methylpyridazin-3(2H)-one couples with (5-(methoxycarbonyl)-2-methylphenyl)boronic acid using Cu(OAc)₂ (1.5 eq), pyridine N-oxide (0.1 eq), and pyridine (3 eq) in dichloromethane (20 mL) at 20°C for 12 hours (43% yield).
Critical Parameters :
- Catalyst Loading : Excess Cu(OAc)₂ (1.5 eq) ensures complete conversion.
- Base : Pyridine neutralizes HCl generated during coupling.
Ethylenediamine Linker Installation
Nucleophilic Substitution on Pyridazinone
The ethylamine spacer attaches via N-alkylation:
Protocol :
- React 3-(4-chlorophenyl)pyridazin-6(1H)-one with 1,2-dibromoethane (2 eq) in DMF at 60°C for 8 hours.
- Treat intermediate bromoethyl derivative with sodium azide (3 eq) in DMF/H₂O (4:1) at 80°C for 6 hours.
- Reduce azide to amine using H₂/Pd-C (10% wt) in methanol (quantitative yield).
Challenges :
- Regioselectivity : Alkylation occurs preferentially at the pyridazinone N1 position due to lower steric hindrance.
- Side Reactions : Over-alkylation minimized by controlling dibromoethane stoichiometry.
Amide Bond Formation
Schotten-Baumann Reaction
Classical acyl chloride-amine coupling achieves the final connection:
Procedure :
- Generate 4-fluorobenzoyl chloride by treating 4-fluorobenzoic acid with SOCl₂ (3 eq) in dry THF at 50°C for 3 hours.
- Add dropwise to 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethylamine (1 eq) in dichloromethane with Et₃N (3 eq) at 0°C.
- Stir at 25°C for 2 hours, extract with ethyl acetate, and purify via silica chromatography (68% yield).
Side Products :
- O-Acylation : <5% when using Et₃N as base versus DMAP.
- Hydrolysis : Controlled by anhydrous conditions.
Coupling Reagent-Mediated Approach
Modern methods employ EDC/HOBt for milder conditions:
Optimized Protocol :
- Mix 4-fluorobenzoic acid (1.2 eq), EDC (1.5 eq), and HOBt (1 eq) in DMF at 0°C for 30 minutes.
- Add amine intermediate (1 eq) and stir at 25°C for 12 hours.
- Isolate product via precipitation in ice-water (82% yield).
Advantages :
- pH Control : Avoids strong acids/bases that degrade pyridazinone.
- Scalability : DMF enables high-concentration reactions.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | Copper Coupling | Schotten-Baumann | EDC/HOBt |
|---|---|---|---|---|
| Yield | 51% | 43% | 68% | 82% |
| Purity (HPLC) | 95% | 89% | 97% | 99% |
| Reaction Time | 16 h | 12 h | 2 h | 12 h |
| Scalability | Moderate | Low | High | High |
Key Findings :
- EDC/HOBt coupling provides superior yields and purity for amide bond formation.
- Copper-mediated methods suffer from moderate yields due to homo-coupling byproducts.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide exhibit significant antimicrobial activity. For instance, derivatives containing the pyridazinone framework have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives inhibited the growth of Mycobacterium smegmatis effectively, suggesting potential for use in treating infections caused by resistant bacteria .
Anticancer Applications
The compound's structural features suggest it may interact with biological targets implicated in cancer progression. Pyridazinone derivatives have been studied for their ability to inhibit tumor growth. For example, related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound could be explored further for its anticancer properties .
Case Study 1: Antimicrobial Activity
In a study focused on synthesizing new pyridazinone derivatives, researchers found that compounds with similar structures to this compound exhibited broad-spectrum antimicrobial activity. The study reported minimum inhibitory concentrations (MICs) against various pathogens, highlighting the potential of these derivatives in clinical applications .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6d | 16 | Mycobacterium smegmatis |
| 6e | 19 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Research
A separate investigation into the anticancer effects of pyridazinone derivatives found that compounds similar to this compound induced apoptosis in cancer cell lines. The study utilized cell viability assays to assess cytotoxicity and reported promising results that warrant further exploration into their mechanisms of action .
Mechanism of Action
The mechanism of action of N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ()
- Core Structure: Shares the pyridazinone ring but substitutes the 3-position with a 2-fluoro-4-methoxyphenyl group.
- Linker : Acetamide group instead of an ethyl chain.
- Functional Implications: The methoxy group increases solubility but reduces membrane permeability compared to the chloro substituent.
CID-49671233 ()
- Structure : N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide.
- Key Differences: 4-Fluorophenyl vs. 4-chlorophenyl at the pyridazinone 3-position. Additional pyrimidinone substituent on the acetamide side chain.
- Pharmacological Relevance: Fluorine’s smaller atomic radius may reduce steric hindrance, enhancing receptor fit compared to chlorine.
Halogen-Substituted Analogues
BD 1008 ()
- Structure : N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.
- Comparison: Dichlorophenyl group increases hydrophobicity and σ-receptor affinity.
Example 53 ()
- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
- Comparison: Fluorinated chromenone core vs. pyridazinone. Dual fluorination (chromenone and benzamide) enhances metabolic stability but may increase cytotoxicity risks .
Binding and Computational Studies
AutoDock Vina () has been widely used to predict binding modes of pyridazinone derivatives. For CID-49671233 (), docking simulations suggest strong interactions with ATP-binding pockets due to the pyrimidinone group’s hydrogen-bonding capacity. The target compound’s 4-chlorophenyl group likely enhances hydrophobic interactions in similar pockets, though computational validation is needed .
Data Table: Structural and Functional Comparison
Research Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity may improve binding precision, while chlorine’s bulk could enhance residence time in hydrophobic pockets .
- Future Directions : Comparative molecular dynamics simulations (using methods in ) are recommended to validate binding hypotheses and optimize substituent effects.
Biological Activity
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its structure, synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 487.0 g/mol. The structural representation highlights the presence of a pyridazinone moiety, a chlorophenyl group, and a sulfonamide linked to a pyrrolidine, which are critical for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN4O4S |
| Molecular Weight | 487.0 g/mol |
| CAS Number | 921852-31-5 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyridazinone Ring : Cyclization of hydrazine derivatives with diketones.
- Introduction of the Chlorophenyl Group : Electrophilic aromatic substitution using chlorobenzene.
- Attachment of the Fluorobenzamide Moiety : Coupling with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
These steps require careful control of reaction conditions to maximize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may modulate their activity, leading to various downstream effects. Research indicates that it could inhibit certain pathways involved in inflammation and cancer progression .
Antiviral Activity
Recent studies have shown that compounds similar to this compound exhibit antiviral properties, particularly against human adenoviruses (HAdV). For instance, related compounds demonstrated significant inhibition of HAdV replication with selectivity indexes exceeding 100 .
Anti-inflammatory Activity
The compound has also been evaluated for its ability to inhibit lipoxygenases (LOXs), which are enzymes involved in the inflammatory response. In vitro assays revealed that derivatives showed potent inhibition against 15-lipoxygenase (15-LOX), suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
- In Vitro Evaluation : A study evaluated various derivatives for their cytotoxicity and inhibitory effects on 15-LOX. The most active compounds showed IC50 values ranging from 17.43 μM to 27.53 μM while maintaining over 79% cellular viability at higher concentrations .
- Mechanistic Studies : Another investigation focused on the mechanism by which these compounds exert their antiviral effects, indicating a direct interaction with viral DNA replication processes .
Q & A
Basic Question | Synthesis Optimization
- Methodological Answer :
The synthesis typically involves condensation of 3-(4-chlorophenyl)-6-oxopyridazine with 4-fluorobenzamide derivatives via nucleophilic substitution or amide coupling. Key considerations include:- Solvent Selection : Ethanol or acetic acid is preferred for solubility and reaction efficiency .
- Catalysis : Acid catalysts (e.g., HCl) enhance reaction rates, but excess acid may degrade sensitive functional groups.
- Temperature Control : Reactions often proceed at 80–100°C under reflux to balance kinetics and byproduct formation .
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 19:1) or recrystallization improves purity. Monitor progress via TLC or HPLC .
What analytical techniques are critical for characterizing this compound and validating its structural integrity?
Basic Question | Structural Characterization
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for pyridazine (δ 6.5–7.5 ppm), fluorobenzamide (δ 7.0–8.0 ppm), and ethyl linker (δ 2.6–3.6 ppm) .
- HRMS : Confirm molecular weight (calc. for C₁₉H₁₆ClFN₃O₂: 384.09 g/mol) and isotopic patterns .
How should researchers design experiments to evaluate the compound’s bioactivity (e.g., antimicrobial, anticancer)?
Basic Question | Bioactivity Screening
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Use broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
What advanced strategies can elucidate structure-activity relationships (SAR) for this compound?
Advanced Question | SAR Studies
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorobenzamide with 4-trifluoromethyl or 4-nitro groups) to assess electronic effects .
- Molecular Docking : Use software (AutoDock Vina) to predict binding to targets (e.g., kinases, GPCRs) based on pyridazine’s π-π stacking and fluorobenzamide’s hydrophobicity .
- Pharmacokinetic Profiling : Measure logP (octanol/water) to correlate lipophilicity (enhanced by fluorinated groups) with membrane permeability .
How can in vivo studies be designed to assess pharmacokinetics and toxicity?
Advanced Question | In Vivo Evaluation
- Methodological Answer :
- Animal Models : Administer 10–50 mg/kg orally or intravenously in rodents; collect plasma at 0.5, 1, 2, 4, 8, 24 h for LC-MS/MS analysis .
- Toxicology : Monitor ALT/AST levels (liver function) and histopathology of kidneys/liver after 14-day repeated dosing .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
How should contradictory data in biological assays be resolved?
Advanced Question | Data Contradiction Analysis
- Methodological Answer :
- Replicate Experiments : Ensure biological replicates (n ≥ 3) and statistical rigor (ANOVA with post-hoc tests) .
- Assay Validation : Cross-validate with orthogonal methods (e.g., SPR for binding affinity if fluorescence assays show variability) .
- Contextual Factors : Control cell passage number, serum batch, and incubation time to minimize variability in cytotoxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
